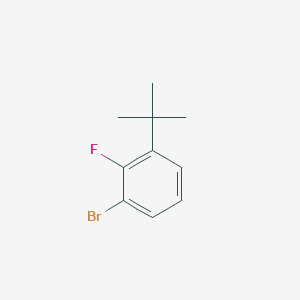

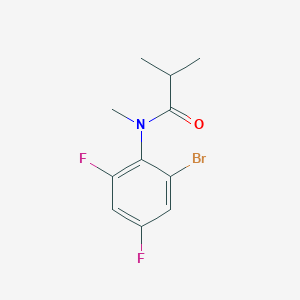

1-Bromo-3-(tert-butyl)-2-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-(tert-butyl)-2-fluorobenzene is a brominated organic compound . It has a molecular weight of 213.12 and its IUPAC name is 1-bromo-3-tert-butylbenzene . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, bromination of tert-butylbenzene is a known process . The reaction involves bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations .Molecular Structure Analysis

The InChI code for 1-Bromo-3-(tert-butyl)-2-fluorobenzene is 1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a tert-butyl group attached to it .Chemical Reactions Analysis

The bromination of tert-butylbenzene involves high order reactions in bromine . Both bromo-de-protonation and bromo-de-tert-butylation reactions have high order in bromine .Physical And Chemical Properties Analysis

1-Bromo-3-(tert-butyl)-2-fluorobenzene is a liquid at room temperature . It has a density of 1.25 and a flash point of 95-98/10mm .科学的研究の応用

Solvent Effect on Lithium-Bromine Exchange

The solvent significantly influences the lithium-bromine exchange reaction of aryl bromides, including derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene." Studies show that the choice of solvent can drastically affect the yield and efficiency of producing lithium aryl derivatives, which are crucial intermediates in organic synthesis. For instance, reactions with n-BuLi or t-BuLi at low temperatures demonstrate varied outcomes depending on the solvent, highlighting the importance of solvent choice in optimizing reaction conditions (Bailey, Luderer, & Jordan, 2006).

Preparation and Properties of Diphosphene

New bulky bromobenzenes have been synthesized and utilized for preparing diphosphene and fluorenylidenephosphine, which include a low-coordinate phosphorus atom(s). The presence of a p-methoxy group in the system shows significant electronic effects as indicated by UV–vis spectra and 31P NMR chemical shifts, underscoring the role of bulky bromobenzene derivatives in synthesizing complex organophosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Synthesis of Arylphosphines

1-Bromo-3-(tert-butyl)-2-fluorobenzene derivatives have been employed in the synthesis of arylphosphines, showcasing the compound's utility in constructing phosphorus-containing organic molecules. Such derivatives serve as key intermediates for further chemical transformations, demonstrating the compound's significance in organic synthesis (Komen & Bickelhaupt, 1996).

Palladium-Catalyzed Suzuki-Miyaura Cross Couplings

Derivatives of "1-Bromo-3-(tert-butyl)-2-fluorobenzene" have been used in Suzuki-type coupling reactions, assessing the best conditions for these cross-coupling reactions. The versatility of these derivatives in coupling with various aryl and hetaryl bromides highlights their importance in forming biaryl compounds, a key structural motif in many organic molecules (Kassis, Bénéteau, Mérour, & Routier, 2009).

Halogen-Metal Exchange Reactions

The compound and its derivatives are involved in halogen-metal exchange reactions, a critical step in synthesizing organometallic compounds. Such reactions provide pathways to diverse organic molecules, further demonstrating the broad applicability of "1-Bromo-3-(tert-butyl)-2-fluorobenzene" in synthetic chemistry (Mongin & Schlosser, 1996).

作用機序

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

While specific future directions for 1-Bromo-3-(tert-butyl)-2-fluorobenzene were not found, the study of bromination reactions and their mechanisms continues to be an active area of research . Further studies could focus on exploring other reactions involving 1-Bromo-3-(tert-butyl)-2-fluorobenzene and its potential applications in various fields.

特性

IUPAC Name |

1-bromo-3-tert-butyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYVAHVUCCRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2659276.png)

![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)

![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)